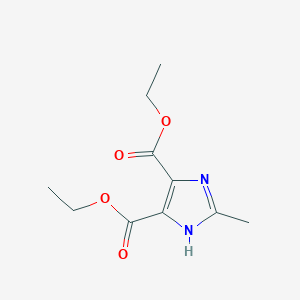
2-(Pyridin-4-ylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-4-ylamino)acetic acid is a heterocyclic organic compound that consists of a pyridine ring and an aminoacetic acid residue. Its chemical formula is C7H8N2O2 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring attached to an aminoacetic acid residue. The linear formula is C7H8N2O2 .Wissenschaftliche Forschungsanwendungen
Selective Receptor Agonism
One significant application of a derivative bearing a (pyridin-2-ylamino)acetic acid moiety is in the development of selective EP2 receptor agonists. This has led to the identification of compounds like omidenepag and its prodrug omidenepag isopropyl, which have shown potential in lowering intraocular pressure in glaucoma treatment due to their potent and selective activity towards the human EP2 receptor (Iwamura et al., 2018).
Corrosion Inhibition
Compounds containing the (pyridin-4-ylethyl)thio)acetic acid moiety have been studied for their role in corrosion inhibition. For instance, one study demonstrated that these compounds could significantly inhibit steel corrosion in sulfuric acid solutions, acting as mixed inhibitors and adhering to the Langmuir adsorption isotherm (Bouklah et al., 2005).
Crystal Structure Analysis
Research on the crystal structures of compounds like fluroxypyr, which contain pyridine herbicide derivatives, helps in understanding the intermolecular interactions and the formation of a three-dimensional network via hydrogen bonds and weak π–π interactions (Park et al., 2016).
Synthetic Chemistry
Derivatives of 2-(pyrrolidine-3-yl)acetic acid, which can be related to the core structure of 2-(Pyridin-4-ylamino)acetic acid, have been synthesized as cyclic γ-aminobutyric acid analogs. Such compounds are of interest in the development of new pharmaceuticals and chemical probes (Petz et al., 2019).
Antimicrobial Activity
Synthesis of compounds like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone has shown significant antimicrobial activity, indicating the potential for developing new antimicrobial agents based on this structural motif (Salimon et al., 2011).
Eigenschaften
IUPAC Name |
2-(pyridin-4-ylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)5-9-6-1-3-8-4-2-6/h1-4H,5H2,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQSSRNYNMKRHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328773 |
Source


|
| Record name | (PYRIDIN-4-YLAMINO)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50823-41-1 |
Source


|
| Record name | (PYRIDIN-4-YLAMINO)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-ylamino)-propionic acid](/img/structure/B1297217.png)
![4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione](/img/structure/B1297219.png)







![4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid](/img/structure/B1297241.png)
![1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone](/img/structure/B1297243.png)

![3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1297251.png)
